An In-Depth Technical Guide to 1-Phenylimidazolidin-2-one
An In-Depth Technical Guide to 1-Phenylimidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone class. While its direct biological activities and therapeutic applications are not as extensively documented as some of its derivatives, it serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of 1-Phenylimidazolidin-2-one, including its chemical and physical characteristics, and available information on its synthesis and potential biological relevance. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, facilitating its potential application in the design and synthesis of novel therapeutic agents.
Core Properties of 1-Phenylimidazolidin-2-one
1-Phenylimidazolidin-2-one is a solid, cyclic urea derivative characterized by a phenyl group attached to one of the nitrogen atoms of the imidazolidinone ring.
Chemical and Physical Data
A summary of the key chemical and physical properties of 1-Phenylimidazolidin-2-one is presented in Table 1. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.
Table 1: Physicochemical Properties of 1-Phenylimidazolidin-2-one
| Property | Value | Source |
| IUPAC Name | 1-phenylimidazolidin-2-one | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| CAS Number | 1848-69-7 | [1] |
| Physical Form | Solid | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in methanol, DMSO.[1] Limited data available for other solvents. | |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis of 1-Phenylimidazolidin-2-one
While specific, detailed experimental protocols for the synthesis of 1-Phenylimidazolidin-2-one are not extensively documented in readily available literature, the general synthesis of imidazolidin-2-ones can be achieved through several established routes. One common and logical approach involves the cyclization of a substituted diamine with a carbonyl source.
General Synthetic Approach: Cyclization of N-Phenylethylenediamine
A plausible synthetic route to 1-Phenylimidazolidin-2-one involves the reaction of N-phenylethylenediamine with a suitable carbonylating agent, such as urea or phosgene derivatives. This reaction proceeds via an intramolecular cyclization to form the five-membered imidazolidinone ring.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylethylenediamine and urea in a suitable high-boiling solvent (e.g., xylene or N,N-dimethylformamide).
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Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1-Phenylimidazolidin-2-one.
Biological Activity and Potential Applications
Direct studies on the biological activity of 1-Phenylimidazolidin-2-one are limited. However, the imidazolidinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules, suggesting that 1-Phenylimidazolidin-2-one could serve as a valuable starting material for the synthesis of new therapeutic agents.
Anticonvulsant and CNS Activity of Related Compounds
Derivatives of imidazolidin-2-one have been investigated for their potential as central nervous system (CNS) active agents, particularly as anticonvulsants. For instance, various N-phenyl substituted cyclic ureas have demonstrated anticonvulsant properties in preclinical models.[3][4][5] The mechanism of action for many of these compounds is thought to involve modulation of ion channels or neurotransmitter systems in the brain.
The structural similarity of 1-Phenylimidazolidin-2-one to known anticonvulsants suggests that its derivatives could be explored for the treatment of epilepsy and other neurological disorders.
Other Potential Therapeutic Areas
The imidazolidinone nucleus is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities, including but not limited to:
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Anticancer agents: Some imidazolidinone derivatives have shown promise as anticancer agents.[6]
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Tyrosine Kinase Inhibitors: At least one source has categorized 1-Phenylimidazolidin-2-one as a tyrosine kinase inhibitor, although further evidence is needed to substantiate this claim.[7]
The phenyl group of 1-Phenylimidazolidin-2-one provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for screening against various biological targets.
References
- 1. 1-Phenylimidazolidin-2-one | C9H10N2O | CID 255273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticonvulsant and CNS depressant activity of some new bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-phenyl-N'-pyridinylureas as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
